



# Application Note: Quantification of Succinylacetone in Biological Matrices using High-Pressure Liquid Chromatography

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Compound of Interest		
Compound Name:	Succinylacetone	
Cat. No.:	B1681170	Get Quote

#### Introduction

Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare but severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This enzyme deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to succinylacetone.[1] [3][4] The accumulation of these toxic compounds can cause severe liver and kidney damage, and neurological crises.[2][4][5] Therefore, accurate and reliable quantification of succinylacetone in biological samples, such as dried blood spots (DBS) and urine, is crucial for early diagnosis through newborn screening, as well as for monitoring the effectiveness of treatment with nitisinone (NTBC).[6][7][8] High-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific determination of succinylacetone.[6][9]

#### Principle

This application note describes a robust and sensitive method for the quantification of **succinylacetone** in human samples using HPLC or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry. The method involves extraction of **succinylacetone** from the biological matrix, followed by a derivatization step to enhance its chromatographic retention and ionization efficiency. An isotopically labeled internal standard is

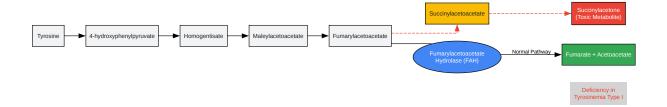


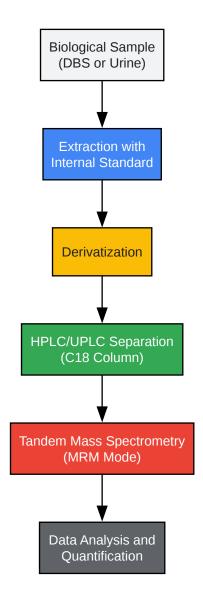
used to ensure accurate quantification. The separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[6][10]

# Metabolic Pathway of Tyrosine and the Role of Succinylacetone

In healthy individuals, the amino acid tyrosine is broken down through a series of enzymatic reactions. A key enzyme in this pathway is fumarylacetoacetate hydrolase (FAH), which converts fumarylacetoacetate into fumarate and acetoacetate.[1][5] In patients with Tyrosinemia Type I, a deficiency in FAH leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to the toxic metabolite, succinylacetone.[5] The presence of succinylacetone is therefore a direct indicator of this metabolic block.







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